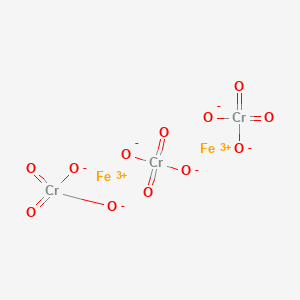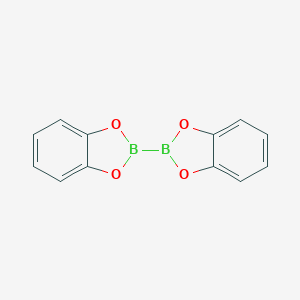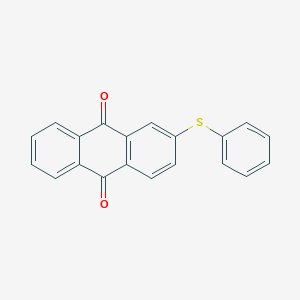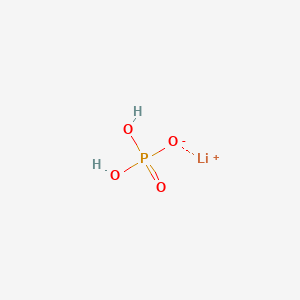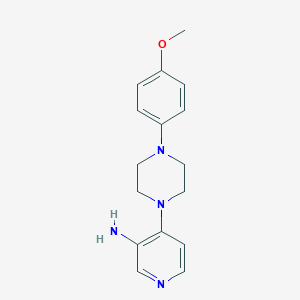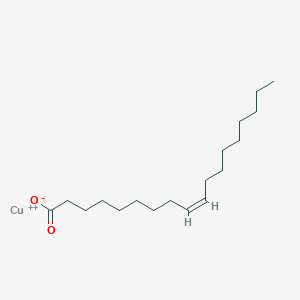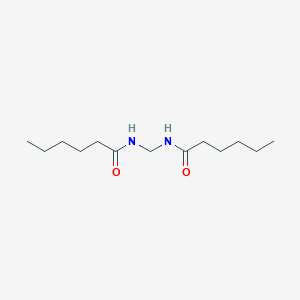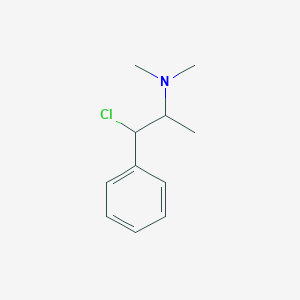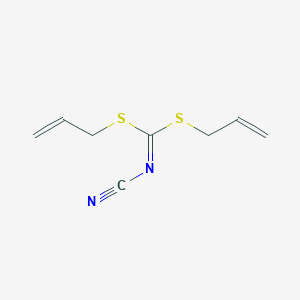
Carbonimidodithioic acid, cyano-, di-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidodithioic acid, cyano-, di-2-propenyl ester, also known as propineb, is a fungicide that is commonly used in agriculture to control a variety of fungal diseases. It is a member of the dithiocarbamate family of chemicals, which are known for their broad-spectrum activity against fungi.
Wirkmechanismus
Propineb works by inhibiting the activity of enzymes that are essential for fungal growth and reproduction. Specifically, it binds to the metal ions that are required for the function of these enzymes, preventing them from carrying out their normal activities.
Biochemische Und Physiologische Effekte
Propineb has been shown to have a number of biochemical and physiological effects on plants. For example, it can stimulate the production of certain enzymes that are involved in plant defense mechanisms, and it can also enhance the activity of certain antioxidants that protect plants from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Propineb has a number of advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. However, it is important to note that Carbonimidodithioic acid, cyano-, di-2-propenyl ester is a toxic chemical and should be handled with care. In addition, it may not be effective against all fungal diseases, and its use may lead to the development of resistance in some fungal populations.
Zukünftige Richtungen
There are a number of potential future directions for research on Carbonimidodithioic acid, cyano-, di-2-propenyl ester. One area of interest is the development of new formulations that can improve its efficacy against certain fungal diseases. Another area of interest is the study of its potential effects on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is a need for further research on the potential risks associated with the use of Carbonimidodithioic acid, cyano-, di-2-propenyl ester, particularly in terms of its impact on human health and the environment.
Synthesemethoden
Propineb can be synthesized by the reaction of carbon disulfide with diethanolamine, followed by the addition of acrylonitrile and propylene oxide. The resulting product is then purified through a series of steps to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Propineb has been extensively studied for its efficacy in controlling fungal diseases in a variety of crops, including grapes, apples, and potatoes. It has been found to be particularly effective against powdery mildew and downy mildew, two common fungal diseases that can have a significant impact on crop yields.
Eigenschaften
CAS-Nummer |
13997-95-0 |
|---|---|
Produktname |
Carbonimidodithioic acid, cyano-, di-2-propenyl ester |
Molekularformel |
C8H10N2S2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
bis(prop-2-enylsulfanyl)methylidenecyanamide |
InChI |
InChI=1S/C8H10N2S2/c1-3-5-11-8(10-7-9)12-6-4-2/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
ITZIFGHDBMXDGN-UHFFFAOYSA-N |
SMILES |
C=CCSC(=NC#N)SCC=C |
Kanonische SMILES |
C=CCSC(=NC#N)SCC=C |
Andere CAS-Nummern |
13997-95-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



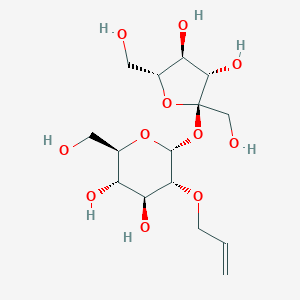

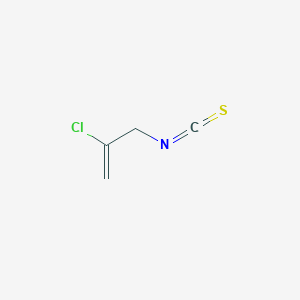
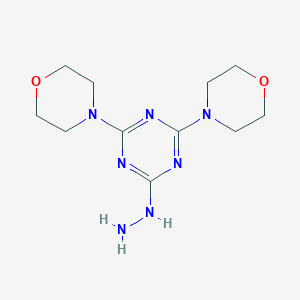
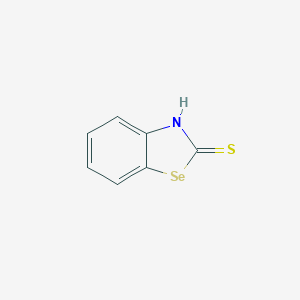
![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
